molecular formula C25H29N5O2S B2450855 N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251671-65-4

N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2450855
CAS No.: 1251671-65-4
M. Wt: 463.6
InChI Key: GEQBCSLIMUXOGF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a sulfonamide group, and a 4-methylphenyl group

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-18-5-4-6-19(2)25(18)28-23(31)16-33-24-15-22(26-17-27-24)30-13-11-29(12-14-30)20-7-9-21(32-3)10-8-20/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQBCSLIMUXOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to several classes of pharmacologically active substances. Its design incorporates elements that enhance binding affinity to biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant effects. The piperazine moiety is known for its role in various antidepressants, suggesting that N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide may possess similar properties. Studies have highlighted the importance of the methoxy group in enhancing the pharmacological profile of related compounds .

Anticancer Potential

The compound's ability to interact with specific cellular pathways positions it as a potential anticancer agent. Research into pyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation. The sulfonamide group may also contribute to its anticancer activity by interfering with enzyme functions critical for tumor growth .

In Vivo and In Vitro Studies

Pharmacological evaluations have demonstrated that the compound exhibits significant activity against various cell lines. For instance, studies have reported its effectiveness in reducing cell viability in breast cancer and leukemia models . These findings suggest that further exploration into its mechanism of action could yield valuable insights into its therapeutic potential.

Case Studies and Research Findings

Study FocusFindingsReference
Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in animal models
Anticancer ActivityInhibition of tumor growth in vitro across multiple cancer cell lines
Mechanistic InsightsModulation of serotonin and dopamine pathways; potential for dual-action therapy

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives and sulfonamides, such as:

Uniqueness

What sets N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,2,4-oxadiazole ring enhances its stability and bioactivity, while the sulfonamide group contributes to its solubility and reactivity .

Biological Activity

N-(2,6-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

The compound's molecular formula is C25H29N5O2SC_{25}H_{29}N_5O_2S, with a molecular weight of 463.6 g/mol. Its structural characteristics include multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC25H29N5O2S
Molecular Weight463.6 g/mol
LogP4.7431
Polar Surface Area53.166 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

This compound exhibits a range of biological activities attributed to its interaction with various molecular targets:

  • BRD4 Inhibition : The compound has shown potential as a bromodomain-containing protein 4 (BRD4) inhibitor, which plays a crucial role in regulating gene transcription and cell cycle progression. Inhibiting BRD4 can lead to anti-proliferative effects in cancer cells, particularly in breast cancer models .
  • PARP1 Modulation : Preliminary studies suggest that the compound may also interact with PARP1, an enzyme involved in DNA repair processes. This interaction could enhance the efficacy of cancer therapies by inducing DNA damage and promoting apoptosis in tumor cells .
  • Cell Cycle Arrest : Research indicates that treatment with this compound results in G1 phase cell cycle arrest in MCF-7 breast cancer cells, suggesting its potential as an anti-cancer agent through modulation of cell cycle dynamics .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation across various cancer cell lines. Notably, it exhibited significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells, with IC50 values indicating potent efficacy:

Cell LineIC50 Value (μM)Observations
MCF-70.237 ± 0.093Induced G1 phase arrest
TNBCVariesSignificant reduction in viability

Case Studies

A recent study evaluated the effects of this compound on breast cancer models:

  • Study Design : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
  • Results : The treatment led to a dose-dependent increase in G1 phase arrest, with significant changes observed at concentrations of 0.3 μM and above.
"The findings suggest that this compound could serve as a lead for developing new anti-breast cancer therapies targeting BRD4 and PARP1 pathways" .

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
1EtOH, reflux, 12h68–72
2DMF, K2_2CO3_3, 80°C55–60

How do structural modifications in the piperazine and pyrimidine rings affect biological activity?

Q. Advanced

  • Piperazine substituents : The 4-methoxyphenyl group enhances receptor binding due to electron-donating effects, improving interactions with hydrophobic pockets in target proteins .
  • Pyrimidine modifications : Methyl groups at positions 4 and 6 increase metabolic stability by steric hindrance, reducing oxidative degradation .

Q. Key SAR Findings :

ModificationEffect on ActivityReference
4-OCH3_3 on phenyl↑ Binding affinity (IC50_{50} = 12 nM)
2,6-dimethyl on pyrimidine↑ Plasma stability (t1/2_{1/2} > 6h)

What analytical methods are critical for characterizing this compound?

Q. Basic

  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds stabilize folded structures) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyrimidine protons at δ 8.2–8.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ = 493.2) .

How can contradictions in reported biological data for analogs be resolved?

Advanced
Discrepancies often arise from variations in assay conditions or substituent positioning. For example:

  • Case Study : A 4-fluorophenyl analog showed conflicting IC50_{50} values (8 nM vs. 120 nM) due to differences in cell-line receptor density .
    Resolution :
    • Use standardized assays (e.g., recombinant receptor models).
    • Perform molecular dynamics simulations to assess binding mode consistency .

What stability challenges exist during synthesis and storage?

Q. Basic

  • Degradation pathways : Hydrolysis of the acetamide group under acidic conditions or photodegradation of the sulfanyl moiety .
  • Storage recommendations :
    • -20°C under argon.
    • Add antioxidants (e.g., 0.1% BHT) to prevent oxidation .

Which computational methods predict pharmacokinetic properties?

Q. Advanced

  • QSAR models : Correlate logP (calculated: 3.8) with blood-brain barrier permeability .
  • Molecular docking : AutoDock Vina predicts strong binding to serotonin receptors (ΔG = -9.2 kcal/mol) .

Q. Pharmacokinetic Prediction Table :

PropertyPredicted ValueMethodReference
logP3.8QSAR
PSA85 ŲMOE

How does the crystal structure inform conformational stability?

Advanced
X-ray data for analogs reveal:

  • Dihedral angles : Pyrimidine and benzene rings are inclined by 42–68°, affecting solubility .
  • Hydrogen bonds : Intramolecular N–H⋯N bonds enforce rigidity, reducing metabolic flexibility .

Q. Crystallographic Data :

CompoundDihedral Angle (°)Space GroupReference
Analog A42.25P21_1/c
Analog B67.84C2/c

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